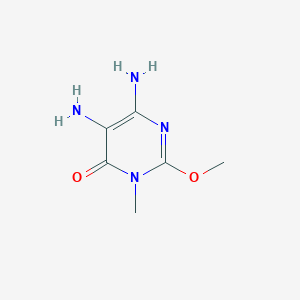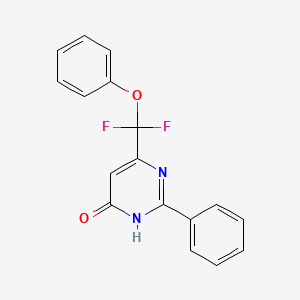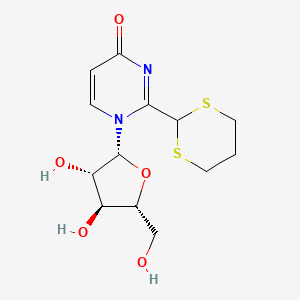
1-((Benzyloxy)methyl)-4-bromo-1H-imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Benzyloxy)methyl)-4-bromo-1H-imidazole-5-carbaldehyde is a synthetic organic compound characterized by its unique structure, which includes a benzyloxy group, a bromine atom, and an imidazole ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzyloxy)methyl)-4-bromo-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of an imidazole derivative, followed by the introduction of the benzyloxy group and the aldehyde functionality. The reaction conditions often require the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium on carbon.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature and pressure conditions, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-((Benzyloxy)methyl)-4-bromo-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Oxidation: 1-((Benzyloxy)methyl)-4-bromo-1H-imidazole-5-carboxylic acid.
Reduction: 1-((Benzyloxy)methyl)-4-bromo-1H-imidazole-5-methanol.
Substitution: 1-((Benzyloxy)methyl)-4-azido-1H-imidazole-5-carbaldehyde.
Scientific Research Applications
Chemistry: In chemistry, 1-((Benzyloxy)methyl)-4-bromo-1H-imidazole-5-carbaldehyde is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its aldehyde group can form Schiff bases with amines, which is useful in bioconjugation techniques.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its imidazole ring is a common motif in many bioactive molecules, making it a candidate for developing new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for creating polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of 1-((Benzyloxy)methyl)-4-bromo-1H-imidazole-5-carbaldehyde depends on its application. In biological systems, it may interact with enzymes or receptors through its aldehyde group, forming covalent bonds with nucleophilic residues. This can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
1-((Benzyloxy)methyl)-1H-imidazole-5-carbaldehyde: Lacks the bromine atom, which may affect its reactivity and applications.
4-Bromo-1H-imidazole-5-carbaldehyde: Lacks the benzyloxy group, which may influence its solubility and interaction with biological targets.
1-((Benzyloxy)methyl)-4-chloro-1H-imidazole-5-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can alter its chemical properties and reactivity.
Uniqueness: 1-((Benzyloxy)methyl)-4-bromo-1H-imidazole-5-carbaldehyde is unique due to the combination of its functional groups. The presence of both the benzyloxy group and the bromine atom provides distinct reactivity patterns, making it versatile for various synthetic and research applications.
Properties
CAS No. |
189014-06-0 |
|---|---|
Molecular Formula |
C12H11BrN2O2 |
Molecular Weight |
295.13 g/mol |
IUPAC Name |
5-bromo-3-(phenylmethoxymethyl)imidazole-4-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O2/c13-12-11(6-16)15(8-14-12)9-17-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2 |
InChI Key |
KWSNFRVLWYODLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C=NC(=C2C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


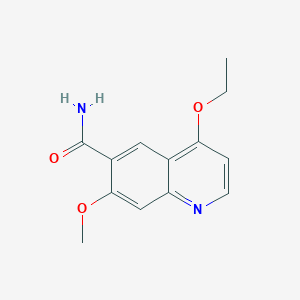
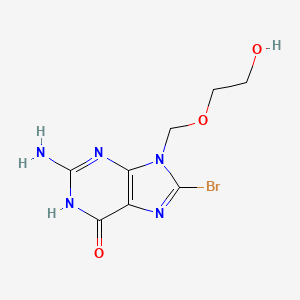
![9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide](/img/structure/B12924345.png)
![3-(4-Ethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12924346.png)
![2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B12924348.png)

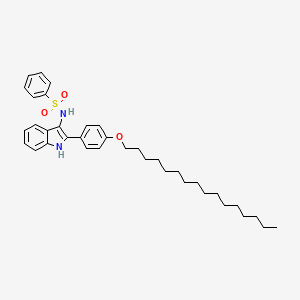
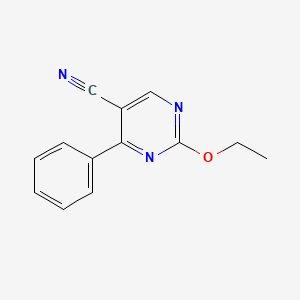
![2-Chloro-3-methyl-4-((1R,3R,5S)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12924376.png)
